Chikusetsusaponin Ib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chikusetsusaponin-Ib is a bioactive compound derived from the rhizome of Panax japonicus C.A. Mey. It belongs to the class of oleanolic acid saponins. These natural compounds have drawn attention due to their potential therapeutic effects, especially in the context of cancer treatment .
Molecular Structure Analysis
Chikusetsusaponin-Ib has a distinctive molecular structure. It comprises an oleanolic acid aglycone (triterpenoid) linked to one or more sugar moieties. The specific arrangement of these components determines its biological activity. Structural elucidation through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has provided insights into its chemical composition .
Chemical Reactions Analysis
Chikusetsusaponin-Ib can undergo various chemical reactions, including hydrolysis, glycosylation, and esterification. These reactions influence its stability, solubility, and pharmacological properties. Researchers explore these transformations to enhance its bioavailability and optimize its therapeutic potential .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Obesity Effects
- Chikusetsusaponins from Panax japonicus rhizomes have shown potential anti-obesity effects. They can prevent weight gain and adipose tissue increase in high-fat diet-fed mice, possibly by delaying the absorption of dietary fat via inhibition of pancreatic lipase activity (Han et al., 2005).
Anti-Inflammatory Properties
- Chikusetsusaponin IVa can significantly decrease the expression of inflammatory markers like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins in lipopolysaccharide-stimulated cells. This suggests potential for treating inflammation-related conditions (Wang et al., 2015).
Antithrombotic Effects
- Chikusetsusaponin IVa isolated from Ilex paraguariensis shows promising antithrombotic effects, including the inhibition of thrombin-induced platelet aggregation. This could have implications for developing new therapeutic agents for thrombosis (Dahmer et al., 2012).
Antiviral Activities
- Chikusetsusaponin IVa demonstrates antiviral activities against several viruses, including HSV-1, HSV-2, and human cytomegalovirus. Its mode of action includes inactivating virus particles and inhibiting the release of progeny viruses from infected cells (Rattanathongkom et al., 2009).
Anticancer Potential
- Chikusetsusaponin IVa methyl ester, isolated from Achyranthes japonica, has shown anticancer activity, particularly by inducing cell cycle arrest and triggering apoptosis in cancer cells. It downregulates the expression of key cell cycle regulatory proteins (Lee et al., 2015).
Acetylcholinesterase Inhibitory Activity
- Chikusetsusaponins such as Chikusetsusaponin IVa have been identified as potential acetylcholinesterase inhibitors, which suggests a possible role in treating diseases like Alzheimer’s (Li et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOMQZMNZQKNQ-GNDIVNLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.